3-isobutyl-2-((2-methylbenzyl)thio)thieno[3,2-d]pyrimidin-4(3H)-one
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Overview
Description
Thieno[2,3-d]pyrimidin-4(3H)-ones are a class of compounds that have been designed and synthesized for various purposes . They have been screened against Mycobacteria as a part of a program to develop new antitubercular agents . Some of these compounds have shown significant antimycobacterial activity against Mycobacterium tuberculosis H37Ra and Mycobacterium bovis BCG .
Synthesis Analysis
Thieno[2,3-d]pyrimidin-4(3H)-ones can be synthesized using various methods . One effective method involves the Pd (dppf)Cl 2 -catalyzed carbonylation of substituted 4-chlorothieno [2,3- d ]pyrimidines . This method has been used to access novel substituted thieno [2,3- d ]pyrimidine-4-carboxylic acids in 63–71% yields .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of thieno[2,3-d]pyrimidin-4(3H)-ones can vary depending on the specific method used . For example, the Pd (dppf)Cl 2 -catalyzed carbonylation method involves a carbonylation reaction .Scientific Research Applications
Synthesis and Pharmacological Study
A study by Shishoo et al. (1990) focused on the synthesis and antihyperlipaemic activity of 2-substituted thieno(2,3-d)pyrimidin-4-(3H) ones, demonstrating significant serum triglyceride lowering activity in animal models, comparable to that of clofibrate and riboflavin tetrabutyrate (Shishoo et al., 1990).
Green Synthesis Approach
Taoda Shi et al. (2018) reported a green approach to the synthesis of thieno[2,3-d]pyrimidin-4(3H)-ones via a catalytic four-component reaction, highlighting step economy and reduced environmental impact (Shi et al., 2018).
Antibacterial and Antifungal Activities
Research by Kahveci et al. (2020) synthesized new thieno[2,3-d]Pyrimidin-4(3H)-One derivatives and tested their antibacterial and antifungal activities, finding some compounds with higher activity than fluconazole against Candida fungus species (Kahveci et al., 2020).
Comparative Study on Physicochemical Properties
Zadorozhny et al. (2010) synthesized various substituted thienopyrimidines and compared their properties with those of positionally isomeric compounds, examining the impact on biological activity profiles (Zadorozhny et al., 2010).
Antimicrobial Activity of Spirocyclic Derivatives
Candia et al. (2017) characterized spirocyclic thieno[2,3-d]pyrimidin-4(3H)-one derivatives for their antimicrobial activity, showing moderate and selective activity against Gram-positive bacteria strains (Candia et al., 2017).
Future Directions
The future directions for research on thieno[2,3-d]pyrimidin-4(3H)-ones could involve further exploration of their antimycobacterial activity and potential development as antitubercular agents . Additionally, new synthetic methods could be developed to improve the efficiency and yield of these compounds .
Mechanism of Action
Target of Action
Thieno[2,3-d]pyrimidin-4(3h)-ones, a class of compounds to which it belongs, have been studied for their antimycobacterial activity againstMycobacterium tuberculosis H37Ra .
Mode of Action
It’s known that some thieno[2,3-d]pyrimidin-4(3h)-ones exhibit significant antimycobacterial activity . The interaction with its targets likely results in the inhibition of essential biochemical processes in the mycobacteria, leading to their death.
Biochemical Pathways
Given its antimycobacterial activity, it can be inferred that the compound interferes with the metabolic or replication processes of the mycobacteria .
Pharmacokinetics
The effectiveness of similar compounds against mycobacteria suggests that they are likely to have suitable pharmacokinetic properties for antimycobacterial activity .
Result of Action
The result of the compound’s action is the inhibition of the growth of mycobacteria, as evidenced by its antimycobacterial activity . This leads to a decrease in the population of the bacteria, thereby alleviating the symptoms of the infection.
Properties
IUPAC Name |
2-[(2-methylphenyl)methylsulfanyl]-3-(2-methylpropyl)thieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2OS2/c1-12(2)10-20-17(21)16-15(8-9-22-16)19-18(20)23-11-14-7-5-4-6-13(14)3/h4-9,12H,10-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFOGKEMKEOYFRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSC2=NC3=C(C(=O)N2CC(C)C)SC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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